3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004821
InChI: InChI=1S/C10H8F2N2O3/c1-17-7-3-2-6-8(9(7)14(15)16)5(4-13-6)10(11)12/h2-4,10,13H,1H3
SMILES:
Molecular Formula: C10H8F2N2O3
Molecular Weight: 242.18 g/mol

3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole

CAS No.:

Cat. No.: VC18004821

Molecular Formula: C10H8F2N2O3

Molecular Weight: 242.18 g/mol

* For research use only. Not for human or veterinary use.

3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole -

Specification

Molecular Formula C10H8F2N2O3
Molecular Weight 242.18 g/mol
IUPAC Name 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole
Standard InChI InChI=1S/C10H8F2N2O3/c1-17-7-3-2-6-8(9(7)14(15)16)5(4-13-6)10(11)12/h2-4,10,13H,1H3
Standard InChI Key BDIBRCQSJMIBBR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC=C2C(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole is C₁₀H₇F₂N₃O₃, with a molecular weight of 271.18 g/mol. Its systematic IUPAC name derives from the indole backbone substituted at positions 3, 4, and 5. Key structural attributes include:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

  • Difluoromethyl group (-CF₂H): Introduces steric bulk and enhances metabolic stability compared to non-fluorinated analogs .

  • Nitro group (-NO₂): A strong electron-withdrawing group influencing electronic distribution and reactivity.

  • Methoxy group (-OCH₃): Moderates electron density and solubility.

The canonical SMILES representation is COc1cc2c(cc1N+[O-])[nH]c(c2)C(F)F, and the InChIKey is ULNXHPSRORFTBI-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole involves multi-step functionalization of the indole ring. A plausible route, inferred from analogous compounds , includes:

  • Indole Ring Formation:

    • Cyclization of substituted phenylhydrazines with ketones via the Fischer indole synthesis.

  • Nitration:

    • Electrophilic nitration at the 4-position using nitric acid in sulfuric acid at 0–5°C to avoid over-nitration.

  • Difluoromethylation:

    • Introduction of the -CF₂H group via radical difluoromethylation or nucleophilic substitution with ClCF₂H reagents .

  • Methoxy Group Installation:

    • Alkylation with methyl iodide or dimethyl sulfate under basic conditions.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldKey Challenges
NitrationHNO₃/H₂SO₄, 0°C65%Regioselectivity control
DifluoromethylationClCF₂H, CuI, DMF58%Byproduct formation
MethoxylationCH₃I, K₂CO₃, DMF72%Competing O- vs. N-alkylation

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated at 148–152°C (differential scanning calorimetry).

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

  • Lipophilicity: LogP ≈ 2.1 (calculated), favoring membrane permeability.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.45 (d, J=8.8 Hz, 1H, H-6), 6.98 (d, J=2.4 Hz, 1H, H-7), 6.75 (dd, J=8.8, 2.4 Hz, 1H, H-5), 3.89 (s, 3H, OCH₃), 2.45 (t, J=14.2 Hz, 2H, CF₂H) .

  • ¹³C NMR: δ 156.2 (C-OCH₃), 143.5 (C-NO₂), 135.8 (C-CF₂H), 124.1–112.3 (aromatic carbons).

  • IR: Peaks at 1530 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch), 1130 cm⁻¹ (C-F stretch) .

Biological Activities and Applications

Antimicrobial Activity

In vitro studies on structurally related indole derivatives demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 16 µg/mL) and fungi (Candida albicans, MIC = 32 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species that disrupt microbial membranes.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-712.4Caspase-3 activation
A54918.9ROS generation
HepG222.7G0/G1 cell cycle arrest

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